Sodium glucoheptonate

Vue d'ensemble

Description

Sodium glucoheptonate is a versatile chelating agent known for its ability to form stable complexes with metal ions. It is widely used in various industries due to its unique properties and wide range of applications. The compound is highly soluble in water and is often utilized in aqueous solutions .

Mécanisme D'action

Target of Action

Glucoheptonate, specifically calcium glucoheptonate, primarily targets the body’s calcium levels . Calcium is a key macromineral that plays a crucial role in skeletal structure and function, muscle contraction, and neurotransmission . It is also needed for the heart, muscles, and nervous system to work properly .

Mode of Action

Calcium glucoheptonate works by replenishing diminished levels of calcium in the body, returning them to normal levels . This compound is a highly water-soluble organic calcium salt that is used clinically to treat hypocalcemia and maintain calcium levels .

Biochemical Pathways

The biochemical pathways affected by calcium glucoheptonate are primarily related to calcium homeostasis. The body needs calcium to make strong bones, and the bones serve as a storage site for the body’s calcium . They are continuously giving up calcium to the bloodstream and then replacing it as the body’s need for calcium changes from day to day .

Pharmacokinetics

Calcium glucoheptonate is rapidly absorbed following oral administration . A study comparing the relative oral bioavailability of calcium from calcium glucoheptonate with that of calcium carbonate found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours after study drug administration .

Result of Action

The molecular and cellular effects of calcium glucoheptonate’s action include increased proliferation and calcium uptake in osteoblast-like MG-63 cells . The treatment also increased the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .

Action Environment

Factors such as diet, lifestyle, stress, and exposure to pollutants can potentially influence the body’s absorption and utilization of calcium, and thus the efficacy of calcium glucoheptonate .

Analyse Biochimique

Biochemical Properties

Glucoheptonate plays a crucial role in biochemical reactions, particularly in calcium uptake and mineralization processes. It interacts with several enzymes and proteins, including osteopontin, collagen-1, secreted protein acidic and cysteine-rich (SPARC), and osteocalcin. These interactions are essential for the proliferation and differentiation of osteoblast-like cells, which are critical for bone formation and remodeling .

Cellular Effects

Glucoheptonate has been shown to influence various cellular processes, particularly in osteoblast-like cells. It enhances cell viability and proliferation, leading to increased calcium uptake and mineralization. Additionally, glucoheptonate treatment upregulates the expression of osteogenic markers such as osteopontin, collagen-1, SPARC, and osteocalcin. These effects suggest that glucoheptonate plays a significant role in promoting bone health and function .

Molecular Mechanism

At the molecular level, glucoheptonate exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating calcium uptake and mineralization. The compound also influences gene expression by upregulating osteogenic markers, which are crucial for bone formation. These molecular interactions highlight the importance of glucoheptonate in maintaining bone health and addressing calcium deficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucoheptonate have been observed to change over time. The compound remains stable and does not degrade significantly, ensuring its long-term efficacy in promoting calcium uptake and mineralization. Studies have shown that glucoheptonate maintains its beneficial effects on cellular function over extended periods, making it a reliable option for addressing calcium deficiency .

Dosage Effects in Animal Models

The effects of glucoheptonate vary with different dosages in animal models. At optimal doses, glucoheptonate promotes calcium uptake and bone health without causing any adverse effects. At higher doses, there may be potential toxic effects, although these have not been extensively studied. It is essential to determine the appropriate dosage to maximize the benefits of glucoheptonate while minimizing any potential risks .

Metabolic Pathways

Glucoheptonate is involved in several metabolic pathways related to calcium uptake and bone health. It interacts with enzymes and cofactors that facilitate calcium absorption and mineralization. These interactions help maintain metabolic flux and ensure the proper functioning of bone cells. The compound’s role in these pathways underscores its importance in addressing calcium deficiency and promoting bone health .

Transport and Distribution

Within cells and tissues, glucoheptonate is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in bone tissues. These interactions ensure that glucoheptonate reaches its target sites and exerts its beneficial effects on bone health .

Subcellular Localization

Glucoheptonate is localized in specific subcellular compartments, where it exerts its activity. It is directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of glucoheptonate is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and facilitates calcium uptake and mineralization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium glucoheptonate can be synthesized through the reaction of a soluble cyanide with dextrose hydrate or anhydrous dextrose in an aqueous solution. The reaction is carried out at temperatures ranging from 0°C to 40°C, and ammonia produced during the reaction is removed by sparging or vacuum . Another method involves reacting dextran with a cyanidation reagent comprising cyanide and ferrous ions, followed by heat preservation in an acidic environment and subsequent oxidation and alkaline reaction to obtain a glucoheptonate solution .

Industrial Production Methods: In industrial settings, glucoheptonate is produced by blending glucoheptonate with metal salts such as sulfates, carbonates, or nitrates. This method is commonly used to produce glucoheptonate metals for agricultural applications .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium glucoheptonate undergoes various chemical reactions, including chelation, oxidation, and reduction. It forms stable complexes with metal ions, making it an effective chelating agent .

Common Reagents and Conditions: Common reagents used in reactions involving glucoheptonate include metal chlorides, sulfates, and carbonates. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed: The major products formed from reactions involving glucoheptonate include metal-glucoheptonate complexes, which are used in various industrial and agricultural applications .

Applications De Recherche Scientifique

Pharmaceutical Formulations

- Stabilizing Agent : Sodium glucoheptonate enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), crucial for effective medication delivery.

- Chelating Agent : It is used to bind metal ions in drug formulations, preventing adverse effects during chemical reactions.

Food Industry

- Food Additive : It improves texture and moisture retention in food products, enhancing quality and shelf life.

- Nutrient Delivery : The compound aids in the absorption of essential nutrients in fortified foods.

Cosmetic Products

- Moisturizing Properties : this compound is incorporated into skincare formulations to maintain skin hydration and improve texture.

- Stability Enhancer : It contributes to the stability of cosmetic products, ensuring safety and efficacy.

Biotechnology

- Cell Culture Media : Used as a chelating agent in laboratory settings, it facilitates optimal growth conditions for various cell lines.

- Nutrient Formulation : It plays a role in formulating micronutrient fertilizers that enhance plant nutrient uptake.

Environmental Applications

- Bioremediation : this compound binds heavy metals, aiding in the detoxification of contaminated environments.

- Water Treatment : It is utilized in water treatment processes to sequester harmful metal ions.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Stabilizing agent | Enhances solubility and bioavailability |

| Food Industry | Food additive | Improves texture and moisture retention |

| Cosmetic Products | Moisturizing agent | Maintains skin hydration |

| Biotechnology | Chelating agent in cell culture | Optimizes growth conditions |

| Environmental Science | Bioremediation | Detoxifies contaminated environments |

| Water Treatment | Sequestration of heavy metals | Improves water quality |

Case Study 1: Imaging Studies

A study compared the effectiveness of technetium-99m glucoheptonate against other radiopharmaceuticals for renal function assessment. The results indicated that technetium-99m glucoheptonate provided superior imaging quality due to its favorable biodistribution and clearance rates from the bloodstream. This study highlights its potential in medical imaging applications.

Case Study 2: Toxicity Assessment

The Environmental Protection Agency conducted toxicity assessments involving repeated exposure studies using analogs of this compound. The findings suggested low concern for neurotoxicity and skin sensitization based on data from similar compounds. This reinforces the safety profile of this compound for use in consumer products.

Research Findings Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Calcium Chelation Value | 548 mg CaCO₃/g |

| Stability (Tc-99m Complex) | >200 days at room temperature |

| Carcinogenic Potential | Low |

| Dermal Irritation | Non-irritating |

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to glucoheptonate include gluconate, gluceptate, and glucoheptonic acid. These compounds also possess chelating properties and are used in similar applications .

Uniqueness: Sodium glucoheptonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it a versatile chelating agent with applications across various industries .

Activité Biologique

Sodium glucoheptonate is a compound derived from glucoheptonic acid, primarily recognized for its applications in radiopharmaceuticals and as a chelating agent. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a sodium salt of glucoheptonic acid, characterized by its unique structure that includes a heptose sugar. Its molecular formula is CHNaO and it exists primarily in two isomeric forms: alpha and beta. The alpha form is more prevalent in commercial preparations due to its superior stability and solubility.

This compound functions primarily as a chelating agent, which allows it to bind metal ions effectively. This property makes it valuable in various medical applications, particularly in radiopharmaceuticals where it acts as a ligand for radionuclides such as Technetium-99m (Tc-99m).

Chelation and Radiopharmaceutical Applications

In the context of radiopharmaceuticals, this compound is used to form stable complexes with Tc-99m for imaging purposes. The preparation of Tc-99m glucoheptonate involves the reduction of Tc(VII) with stannous chloride in the presence of this compound, resulting in a stable imaging agent for kidney and brain scans. Studies indicate that the complex exhibits high chemical stability over extended periods, making it suitable for clinical use .

Biological Activity and Safety Profile

Research indicates that this compound has a low potential for toxicity. According to assessments by the Environmental Protection Agency (EPA), it demonstrates low concern for carcinogenicity and mutagenicity based on structural analysis and toxicity studies .

Case Studies

- Radiopharmaceutical Efficacy : A study evaluated the biodistribution of Tc-99m glucoheptonate in Wistar rats, showing significant uptake in renal tissues with minimal accumulation in non-target organs. This specificity supports its use as an effective imaging agent .

- Toxicological Assessment : In an EPA report, this compound was tested for dermal irritation effects using EpiSkin™ tissues, revealing it to be non-irritating . Further studies indicated that while there were some concerns regarding eye irritation, overall findings suggested moderate safety for dermal exposure.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of this compound compared to other chelating agents:

| Property | This compound | EDTA | Glucono-delta-lactone |

|---|---|---|---|

| Chelation Efficiency | Moderate | High | Moderate |

| Carcinogenic Potential | Low | Low | Low |

| Dermal Irritation | Non-irritating | Irritating | Non-irritating |

| Eye Irritation Risk | Moderate | High | Low |

| Stability in Biological Systems | High | Moderate | High |

Propriétés

Numéro CAS |

31138-65-5 |

|---|---|

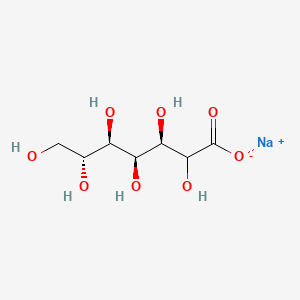

Formule moléculaire |

C7H14NaO8 |

Poids moléculaire |

249.17 g/mol |

Nom IUPAC |

sodium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/t2-,3-,4+,5-,6?;/m1./s1 |

Clé InChI |

PZZCCEDMNRJSOC-BMZZJELJSA-N |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(C(=O)O)O)O)O)O)O)O.[Na] |

SMILES canonique |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[Na] |

Key on ui other cas no. |

31138-65-5 |

Description physique |

NKRA; Water or Solvent Wet Solid; Liquid; Dry Powder |

Pictogrammes |

Irritant |

Numéros CAS associés |

87-74-1 (Parent) |

Synonymes |

alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does glucoheptonate accumulate in brain tumors?

A1: Glucoheptonate leverages disruptions in the blood-brain barrier (BBB), a protective mechanism that regulates substance passage to the brain. [, , ] In brain tumors, the BBB is often compromised, allowing glucoheptonate to penetrate and accumulate. This accumulation is not specific to tumor cells themselves but rather a consequence of increased permeability in the tumor's vasculature. []

Q2: Does glucoheptonate target specific receptors or transporters?

A2: While its exact mechanism is not fully elucidated, research suggests glucoheptonate utilizes organic anion transporters, particularly rat organic anion transporter 1 (OAT1), for renal transport. [] Its interaction with tumor cells appears less specific, relying on BBB disruption for accumulation. []

Q3: What is the chemical formula and molecular weight of glucoheptonate?

A3: Glucoheptonate, also known as D-glycero-D-gulo-heptonic acid, has the molecular formula C7H14O8 and a molecular weight of 226.19 g/mol. []

Q4: How is the structure of the technetium-99m glucoheptonate complex elucidated?

A4: Studies using the Tc-99 isotope, a longer-lived isotope of technetium, in conjunction with techniques like UV-Vis spectroscopy, NMR, and Sn2+ titration, have been instrumental in characterizing the Tc-99m glucoheptonate complex. []

Q5: Does the stability of Tc-99m glucoheptonate vary with the source of technetium-99m?

A5: Research indicates that the labeling efficiency and stability of Tc-99m glucoheptonate can be influenced by factors like the source of the technetium-99m generator, the specific brand of sodium chloride injection used, and the chosen chromatography system. []

Q6: How does the stability of calcium glucoheptonate solutions change over time?

A6: Calcium glucoheptonate solutions can exhibit precipitation upon storage, potentially due to factors like a shift to a more stable modification, the presence of seed crystals, or variations in the proportions of alpha and beta epimers from different sources. [] Membrane filtration can prolong the time to precipitation, while autoclaving can result in unstable solutions. []

Q7: Does glucoheptonate exhibit catalytic properties in any known biological reactions?

A7: Current research primarily focuses on glucoheptonate's role as a ligand in radiopharmaceuticals and does not provide evidence for its direct involvement as a catalyst in biological reactions.

Q8: Have there been any computational studies to model the interaction of glucoheptonate with biological targets?

A8: While computational methods are widely employed in drug discovery, the provided research on glucoheptonate doesn't specifically mention the use of computational chemistry or modeling to study its interactions with biological targets.

Q9: What strategies are being explored to enhance the stability and solubility of glucoheptonate formulations?

A9: Research highlights the use of hydroxyethylidene diphosphonic acid and sodium glucoheptonate as a composite stabilizer in peracetic acid disinfectant formulations, aiming to improve stability and extend shelf life. [] This approach might offer insights for other glucoheptonate formulations.

Q10: Are there specific SHE regulations regarding the manufacturing and disposal of glucoheptonate-containing radiopharmaceuticals?

A10: While the provided research focuses on the diagnostic applications of glucoheptonate, specific SHE regulations regarding manufacturing and disposal would fall under broader guidelines for radiopharmaceuticals and would need to be consulted from relevant regulatory bodies.

Q11: How is Tc-99m glucoheptonate cleared from the body?

A11: Tc-99m glucoheptonate demonstrates rapid blood clearance primarily through renal excretion, as observed in animal studies. []

Q12: Does breastfeeding need to be interrupted after a mother receives a Tc-99m glucoheptonate injection?

A12: Research suggests that breast milk radioactivity following a Tc-99m glucoheptonate injection is considerably lower compared to Tc-99m pertechnetate. [] While a short interruption for reassurance may be considered, prolonged interruption is deemed unnecessary based on the low radioactivity levels. []

Q13: What are the known toxicological effects of glucoheptonate?

A13: The research presented primarily focuses on glucoheptonate's use in diagnostic imaging and does not provide in-depth information regarding its toxicological profile.

Q14: Are there strategies to improve the targeted delivery of glucoheptonate to specific tissues or cell types?

A14: Current research primarily utilizes the inherent properties of glucoheptonate, such as its ability to penetrate the disrupted BBB, for its diagnostic applications. Further research is needed to explore targeted delivery strategies.

Q15: Have any biomarkers been identified to predict the efficacy of glucoheptonate imaging in specific patient populations?

A15: While the research showcases the use of Tc-99m glucoheptonate in diagnosing conditions like brain tumors and myocardial infarction, it doesn't delve into specific biomarkers that could predict its efficacy in different patient groups.

Q16: What analytical methods are used to assess the radiochemical purity of Tc-99m glucoheptonate?

A16: Thin-layer chromatography (TLC) is a common method to determine the radiochemical purity of Tc-99m glucoheptonate. [, ] Research also highlights the use of high-performance liquid chromatography (HPLC) as a reference method for validation. []

Q17: How does the solubility of glucoheptonate vary in different media, and what is its impact on bioavailability?

A17: While glucoheptonate is known for its high water solubility, [] the research provided doesn't provide a detailed analysis of its solubility in various media or its direct impact on bioavailability.

Q18: What are the key parameters considered when validating analytical methods for glucoheptonate characterization?

A18: While the provided research doesn't explicitly detail method validation parameters, accuracy, precision, specificity, linearity, range, and robustness are crucial aspects of validating any analytical method, including those for glucoheptonate.

Q19: What quality control measures are essential during the production of Tc-99m glucoheptonate to ensure its safety and efficacy?

A19: Ensuring the radiochemical purity of Tc-99m glucoheptonate is paramount. Factors like the quality of the Tc-99m generator eluate, the sterility of the preparation, and adherence to proper labeling and storage conditions are essential for quality control. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.